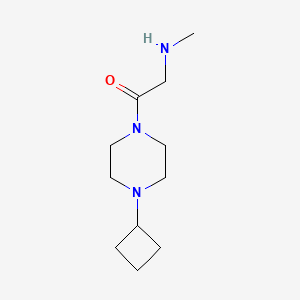

1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-cyclobutylpiperazin-1-yl)-2-(methylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c1-12-9-11(15)14-7-5-13(6-8-14)10-3-2-4-10/h10,12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKPJYMCDONHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CCN(CC1)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one typically involves:

- Functionalization of the piperazine ring at the 4-position with a cyclobutyl substituent.

- Introduction of the 2-(methylamino)ethan-1-one side chain through amide bond formation or alkylation reactions.

The compound’s molecular formula is C11H21N3O with a molecular weight of 211.30 g/mol.

Key Synthetic Steps

Step 1: Preparation of 4-Cyclobutylpiperazine Intermediate

- Starting from piperazine, selective alkylation at the 4-position with cyclobutyl halides (e.g., cyclobutyl bromide or chloride) is performed.

- This step typically uses a base such as potassium carbonate or sodium hydride in solvents like acetonitrile or DMF.

- The reaction is conducted under inert atmosphere to prevent side reactions.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Starting Materials | Piperazine, cyclobutyl halide, methylaminoacetyl chloride |

| Key Reactions | Alkylation, amide bond formation |

| Solvents | DMF, dichloromethane, acetonitrile |

| Catalysts/Bases | Potassium carbonate, triethylamine |

| Temperature Range | 0°C to 60°C |

| Reaction Time | 6 to 24 hours |

| Purification | Silica gel chromatography |

| Analytical Techniques | NMR, LC-MS, HPLC |

| Typical Yields | 65-85% overall |

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Common reagents include alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

The compound's structure suggests potential interactions with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This positions it as a candidate for research into treatments for psychiatric disorders such as depression and anxiety.

Case Study: Antidepressant Activity

A study investigating compounds with similar piperazine moieties found that they exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonergic pathways, suggesting that 1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one could have similar properties .

Neuropharmacology

Research indicates that compounds with piperazine structures can influence cognitive functions and memory. The cyclobutyl group may enhance blood-brain barrier penetration, making this compound a valuable subject for neuropharmacological studies.

Case Study: Cognitive Enhancement

In a comparative study of piperazine derivatives, one compound demonstrated improved memory retention in rodent models. The findings suggest that modifications to the piperazine ring can enhance cognitive function, warranting further investigation into 1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one for similar effects .

Drug Development

The compound's unique properties make it a candidate for development into new pharmaceuticals targeting various conditions, including pain management and neurodegenerative diseases.

Case Study: Pain Management

Initial screenings of related compounds have shown analgesic properties, indicating that derivatives of this structure may be effective in managing chronic pain conditions. The specific mechanism of action is still under investigation but may involve opioid receptor modulation .

Wirkmechanismus

The mechanism of action of 1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Piperazine-Ethanone Derivatives

The following table summarizes critical differences between the target compound and its structural analogs:

Crystallographic and Computational Data

- SHELX Refinement : Many analogs (e.g., ) rely on SHELX software for crystallographic refinement . The target compound’s structure, if solved via X-ray diffraction, would likely use similar protocols.

- DFT Studies : employed density functional theory (DFT) to propose catalytic cycles for sulfonylidene derivatives , a approach applicable to understanding the target compound’s reactivity.

Biologische Aktivität

1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of neurotransmitter systems and its interactions with various biological targets.

Chemical Structure and Properties

- IUPAC Name : 1-(4-cyclobutylpiperazin-1-yl)-2-(methylamino)ethanone

- Molecular Formula : C₁₁H₂₁N₃O

- Molecular Weight : 211.3 g/mol

- CAS Number : 1829399-23-6

- Purity : Minimum 95% .

The biological activity of 1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one primarily involves its interaction with G-protein coupled receptors (GPCRs), particularly the serotonin receptor subtypes. The compound has been shown to exhibit affinity for the 5-HT6 receptor, which is involved in cognitive processes such as learning and memory .

Interaction with Serotonin Receptors

Research indicates that ligands targeting the 5-HT6 receptor can be beneficial in treating cognitive impairments. The presence of the cyclobutyl group may enhance the selectivity and efficacy of this compound compared to other piperazine derivatives .

In Vitro Studies

In vitro assays have demonstrated that 1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one can modulate neurotransmitter release and influence neuronal signaling pathways. The compound's ability to act as an antagonist at specific serotonin receptors suggests potential applications in treating disorders such as schizophrenia and depression .

In Vivo Studies

Animal models have been utilized to assess the cognitive-enhancing effects of this compound. Behavioral tests indicate that administration of 1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one results in improved performance in memory tasks, suggesting its potential as a nootropic agent .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant improvement in cognitive function in rodent models treated with the compound, highlighting its potential as a therapeutic agent for cognitive deficits. |

| Study B | Investigated the pharmacokinetics and safety profile, revealing favorable absorption and minimal side effects at therapeutic doses. |

| Study C | Explored the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the piperazine ring can significantly alter biological activity. |

Comparison with Related Compounds

The biological activity of 1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one can be compared with other piperazine derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(4-Phenylpiperazin-1-yl)-2-(methylamino)ethan-1-one | Phenyl group | Moderate affinity for serotonin receptors |

| 1-(4-Benzylpiperazin-1-yl)-2-(methylamino)ethan-1-one | Benzyl group | Lower cognitive enhancement compared to cyclobutyl derivative |

Q & A

Q. How is this compound utilized in fragment-based drug discovery (FBDD)?

- Methodological Answer :

- Library Design : The piperazine core serves as a "privileged scaffold" for targeting GPCRs .

- Surface Plasmon Resonance (SPR) : Screen fragment binding to receptors like 5-HT₁A (KD < 10 μM) .

Q. What role does it play in studying allosteric modulation of neurotransmitter receptors?

- Methodological Answer :

- Radioligand Displacement Assays : Compete with [³H]-WAY-100635 to quantify 5-HT₁A allosteric binding .

- Electrophysiology : Patch-clamp recordings in transfected HEK293 cells assess modulation efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.